molecular formula C18H17N3OS2 B2551961 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide CAS No. 396724-69-9

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide

Cat. No.: B2551961
CAS No.: 396724-69-9
M. Wt: 355.47
InChI Key: VSZHRCCTJVFTSL-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3OS2 and its molecular weight is 355.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

One-Pot Synthesis Techniques

Innovative synthesis methods for thiophene derivatives, including compounds with structural similarities to N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide, have been explored. One study highlights a one-pot synthesis approach for tetrasubstituted thiophenes, which might be relevant for synthesizing similar compounds efficiently and economically (Sahu et al., 2015).

Crystal Structure Determination

The determination of crystal structures through single-crystal X-ray diffraction studies provides insights into the molecular conformation, which is crucial for understanding the compound's chemical behavior and potential applications (Prabhuswamy et al., 2016).

Antimicrobial Activity

Development of Antimicrobial Agents

Research on thiophene derivatives, including compounds similar in structure to this compound, has shown promise in antimicrobial applications. For example, the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology demonstrated potential antibacterial and antifungal activities (Sowmya et al., 2018).

Molecular Docking and Drug Design

Molecular Interaction Studies

Investigations into the molecular interactions of analogs, including pyrazole and thiophene derivatives, with biological targets such as receptors, provide insights into the design of novel therapeutic agents. This approach is critical for developing compounds with specific biological activities (Shim et al., 2002).

Nonlinear Optical (NLO) Properties

Investigation of Electronic and NLO Properties

Studies on functionalized thiophene-based derivatives have explored their structural features, electronic properties, and nonlinear optical behaviors. These investigations are foundational for applications in optoelectronics and photonics (Kanwal et al., 2022).

Mechanism of Action

While the exact mechanism of action for this compound is not known, some thiophene derivatives have shown inhibitory effects against certain organisms .

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-11-6-12(2)8-13(7-11)21-17(14-9-23-10-15(14)20-21)19-18(22)16-4-3-5-24-16/h3-8H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZHRCCTJVFTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.